![molecular formula C11H14ClNO2 B3022801 Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride CAS No. 57060-88-5](/img/structure/B3022801.png)
Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride
Overview
Description
“Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride” is a chemical compound with the CAS Number: 57060-88-5 . It has a molecular weight of 227.69 and its IUPAC name is methyl 1,2,3,4-tetrahydro-3-isoquinolinecarboxylate hydrochloride .
Synthesis Analysis
The synthesis of related compounds involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The molecular structure of “Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride” is represented by the linear formula C11H14ClNO2 . The electron density at the tetrahydroisoquinoline residue nitrogen atom is noticeably higher in certain molecules .Physical And Chemical Properties Analysis
“Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride” is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Neuroprotection and Neurodegenerative Diseases
Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride has been investigated for its potential neuroprotective effects. Research suggests that it may help mitigate oxidative stress, inflammation, and neuronal damage. In particular, it has been studied in the context of Parkinson’s disease and other neurodegenerative disorders .
Anticancer Properties
Studies have explored the anticancer potential of this compound. It exhibits cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation in cancer therapy. Researchers are interested in understanding its mechanisms of action and optimizing its efficacy .
Synthetic Methodology
Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is also relevant in synthetic chemistry. It serves as a building block for the synthesis of more complex molecules. Researchers have developed efficient methods to access this scaffold, enabling the creation of diverse chemical libraries .
Medicinal Chemistry
The compound’s structure provides opportunities for medicinal chemistry. Scientists have designed derivatives based on its core, aiming to enhance biological activity. These derivatives may target specific receptors, enzymes, or pathways, potentially leading to novel drug candidates .
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a structural motif of various natural products and therapeutic lead compounds . It is known to function as an antineuroinflammatory agent .
Mode of Action
The compound’s mode of action involves the C (1)-functionalization of tetrahydroisoquinolines via multicomponent reactions . In particular, reactions involving isomerization of iminium intermediate are highlighted .
Biochemical Pathways
The compound affects the synthesis of various biologically important nitrogen heterocycles . It is a key fragment of a diverse range of alkaloids and bioactive molecules . The compound has broad applications in asymmetric catalysis as chiral scaffolds .
Result of Action
The compound demonstrates neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration induced by numerous experimental neurotoxins . It has never been shown to produce a decline in dopamine in the brain .
Action Environment
The action, efficacy, and stability of Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride can be influenced by various environmental factors. For instance, the compound’s synthesis involves various new and environmentally friendly methods . .
properties
IUPAC Name |
methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-14-11(13)10-6-8-4-2-3-5-9(8)7-12-10;/h2-5,10,12H,6-7H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXCBOUGBHWQBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=CC=CC=C2CN1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride | |
CAS RN |
57060-88-5 | |
Record name | 3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57060-88-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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